2-benzyl-7-(4-ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-benzyl-7-(4-ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of 2-benzyl-7-(4-ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another approach involves the use of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .
Chemical Reactions Analysis
2-benzyl-7-(4-ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include triethoxyorthoformate in acetic anhydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in medicinal chemistry. It has been identified as a novel CDK2 inhibitor, which is an appealing target for cancer treatment . The compound has demonstrated superior cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . Additionally, it has applications in the development of multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .
Mechanism of Action
The mechanism of action of 2-benzyl-7-(4-ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2/cyclin A2. This inhibition leads to a significant alteration in cell cycle progression and induces apoptosis in cancer cells . The compound’s binding profile at the adenosine receptors further contributes to its biological activity .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit cytotoxic activities and CDK2 inhibitory properties. 2-benzyl-7-(4-ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique structure and superior cytotoxic activities against multiple cancer cell lines .
Properties
Molecular Formula |
C24H23N5O |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-benzyl-10-(4-ethoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C24H23N5O/c1-4-30-20-12-10-19(11-13-20)29-17(3)16(2)22-23(29)25-15-28-24(22)26-21(27-28)14-18-8-6-5-7-9-18/h5-13,15H,4,14H2,1-3H3 |
InChI Key |
OUTRGSRMQYZFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)CC5=CC=CC=C5)C)C |
Origin of Product |
United States |
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